molecular formula C10H6N2OS B2492953 [1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione CAS No. 62208-70-2

[1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione

Cat. No.: B2492953
CAS No.: 62208-70-2
M. Wt: 202.23
InChI Key: BEYGQMGDXGLAGW-UHFFFAOYSA-N
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Description

1Benzofuro[3,2-d]pyrimidine-4(3H)-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science

Biochemical Analysis

Biochemical Properties

Benzofuro[3,2-d]pyrimidine-4(3H)-thione has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the activity of Poly ADP ribose polymerase-1 (PARP-1), an enzyme that plays a crucial role in DNA damage repair, gene transcription, and cell apoptosis in cancer cells . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

In cellular processes, Benzofuro[3,2-d]pyrimidine-4(3H)-thione has been observed to have significant effects. It has been reported to inhibit the repair of DNA single-strand breakage and aggravate DNA double-strand breakage by inhibiting PARP-1 activity . This compound also promotes the apoptosis of cancer cells through the mitochondrial apoptosis pathway .

Molecular Mechanism

At the molecular level, Benzofuro[3,2-d]pyrimidine-4(3H)-thione exerts its effects through several mechanisms. It binds to the active site of the PARP-1 enzyme, inhibiting its activity and thereby affecting DNA repair processes . This inhibition of PARP-1 activity leads to the accumulation of DNA damage, which in turn triggers apoptosis, or programmed cell death .

Temporal Effects in Laboratory Settings

It has been observed that this compound exhibits superior biological activity with IC50 values for exogenous PARP-1 enzyme and SK-OV-3 cells .

Metabolic Pathways

Given its inhibitory effect on PARP-1, it is likely that it impacts pathways related to DNA repair and apoptosis .

Subcellular Localization

Given its interaction with PARP-1, an enzyme that is typically localized in the nucleus, it is plausible that this compound may also be found in this cellular compartment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1Benzofuro[3,2-d]pyrimidine-4(3H)-thione typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes and n-butyl isocyanate at temperatures ranging from 40°C to 50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of catalytic amounts of sodium ethoxide or potassium carbonate to yield the desired compound .

Industrial Production Methods: While specific industrial production methods for 1Benzofuro[3,2-d]pyrimidine-4(3H)-thione are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1Benzofuro[3,2-d]pyrimidine-4(3H)-thione undergoes various chemical reactions, including:

  • Oxidation : This compound can be oxidized to form sulfoxides and sulfones.
  • Reduction : Reduction reactions can convert it into corresponding thiols.
  • Substitution : It can undergo nucleophilic substitution reactions, particularly at the thione group.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction : Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
  • Substitution : Nucleophiles like amines and alcohols are commonly employed under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 1Benzofuro[3,2-d]pyrimidine-4(3H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs. This uniqueness makes it a valuable compound for developing new drugs and materials .

Properties

IUPAC Name

1H-[1]benzofuro[3,2-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2OS/c14-10-9-8(11-5-12-10)6-3-1-2-4-7(6)13-9/h1-5H,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYGQMGDXGLAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=S)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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